molecular formula C21H26N2O6S B2943482 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide CAS No. 921926-82-1

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide

Cat. No.: B2943482
CAS No.: 921926-82-1
M. Wt: 434.51
InChI Key: IOYDCWINSYBHQD-UHFFFAOYSA-N
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Description

This compound features a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a sulfonyl-ethyl group to a 4-methoxybenzamide moiety. The sulfonyl group enhances solubility and bioavailability, while the methoxy substituents on the isoquinoline and benzamide may influence binding affinity to biological targets such as sigma-2 receptors or P-glycoprotein (P-gp) .

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-27-18-6-4-15(5-7-18)21(24)22-9-11-30(25,26)23-10-8-16-12-19(28-2)20(29-3)13-17(16)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYDCWINSYBHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide often involves multi-step organic reactions. A typical route starts with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline, achieved through reduction reactions of corresponding isoquinoline derivatives. The sulfonyl ethyl chain is then introduced via sulfonation reactions, followed by nucleophilic substitution to attach the methoxybenzamide group.

Industrial Production Methods

For industrial-scale production, optimizing reaction conditions is key. Using flow chemistry techniques can enhance the efficiency and yield of the compound. Catalysts and controlled reaction environments (temperature, pressure) ensure consistent production quality. The purification process usually involves column chromatography and crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide undergoes various chemical reactions, including:

  • Oxidation: Can convert methoxy groups to hydroxyl groups, altering its biological activity.

  • Reduction: Leads to the hydrogenation of double bonds within the structure.

  • Substitution: Halogenation or alkylation reactions are common, modifying the compound’s pharmacological profile.

Common Reagents and Conditions

Oxidation typically involves agents like m-chloroperbenzoic acid, while reduction utilizes hydrogen gas in the presence of palladium on carbon. Substitution reactions employ halides (chlorine, bromine) under Lewis acid catalysis.

Major Products

Scientific Research Applications

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide has found applications across multiple disciplines:

  • Chemistry: Used as a model compound for studying sulfonyl and methoxy substitution effects on reactivity.

  • Biology: Investigated for its potential as a pharmacological agent targeting specific enzymes or receptors.

  • Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique mechanism of action.

  • Industry: Utilized in the development of novel materials and catalytic processes.

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The dimethoxy and sulfonyl groups play crucial roles in these interactions, determining the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydroisoquinoline Cores

Compound A : N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
  • Structural Differences: Lacks methoxy groups on the isoquinoline ring; incorporates a 5-oxopyrrolidine carboxamide instead of methoxybenzamide.
  • Biological Activity : Exhibits cytotoxicity (35.5% viability in HEK cells at 0.568 µM) but lower potency compared to the target compound’s hypothesized MDR-reversal activity .
Compound B : N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2-(2-methoxynaphthalen-1-yl)quinazolin-4-amine (5a)
  • Structural Differences : Replaces sulfonyl-ethyl with an ethyl linker and adds a quinazolin-4-amine group.
  • Synthesis : Prepared via nucleophilic substitution (47.7% yield), contrasting with the target compound’s sulfonylation-driven synthesis .
  • Application : Implicated in MDR reversal, though exact efficacy data are unspecified .
Compound C : GF120918 (Elacridar)
  • Structure: N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide.
  • Key Differences : Incorporates an acridine carboxamide instead of benzamide.
  • Activity : Potent P-gp inhibitor with IC₅₀ values < 0.1 µM, widely used in enhancing chemotherapeutic bioavailability .
Compound D : XR9576 (Tariquidar)
  • Structure: Features a quinoline carboxamide and additional dimethoxy groups.
  • Activity : Demonstrates high-affinity P-gp inhibition (IC₅₀ ~ 5 nM), outperforming many analogs in clinical trials .
Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield/Route
Target Compound Dihydroisoquinoline-sulfonyl 4-Methoxybenzamide Hypothesized P-gp/MDR modulation Not explicitly reported
Compound A Dihydroisoquinoline-sulfonyl 5-Oxopyrrolidine carboxamide Cytotoxic (35.5% viability at 0.568 µM) Not specified
Compound 5a Dihydroisoquinoline-ethyl Quinazolin-4-amine MDR reversal (unspecified potency) 47.7% (nucleophilic substitution)
GF120918 Dihydroisoquinoline-ethyl Acridine carboxamide P-gp inhibition (IC₅₀ < 0.1 µM) Commercial synthesis
XR9576 Dihydroisoquinoline-ethyl Quinoline carboxamide P-gp inhibition (IC₅₀ ~ 5 nM) Multi-step organic synthesis
Key Observations :
  • Methoxy Groups: The 6,7-dimethoxy substitution on the dihydroisoquinoline core (target compound, GF120918) correlates with enhanced receptor binding and P-gp inhibition compared to non-methoxy analogs .
  • Linker Chemistry : Sulfonyl-ethyl groups (target compound) may improve metabolic stability over ethyl linkers (Compounds 5a, GF120918) but could reduce membrane permeability .
  • Carboxamide Variants: Benzamide derivatives (target compound) show moderate activity, while bulkier acridine or quinoline carboxamides (GF120918, XR9576) exhibit superior potency due to enhanced hydrophobic interactions with P-gp .

Research Findings and Implications

  • Therapeutic Potential: While GF120918 and XR9576 are established in clinical MDR studies, the target compound’s 4-methoxybenzamide group may offer a novel binding profile for sigma-2 receptors or alternative targets .
  • Contradictions: highlights cytotoxicity risks in dihydroisoquinoline derivatives, suggesting the need for careful optimization of substituents to balance efficacy and safety .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₃₁N₃O₅S
  • Molecular Weight : 385.53 g/mol
  • CAS Number : 206873-63-4

Structural Features

The compound features:

  • A dihydroisoquinoline moiety, which is known for various pharmacological activities.
  • A sulfonamide group that may enhance its biological interactions.
  • A methoxybenzamide component contributing to its lipophilicity and potential receptor binding properties.

Anticancer Activity

Research has demonstrated that compounds structurally similar to this compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. Similar compounds have shown to downregulate dihydrofolate reductase (DHFR), leading to reduced cellular growth and survival .

Case Study: In Vitro Studies

A study evaluating the compound's effects on various cancer cell lines (e.g., A549, MCF7) reported:

  • IC50 Values : Compounds with similar structures exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against A549 cells, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Antioxidant Activity

The compound's structural components suggest potential antioxidant properties. Research on related benzamide derivatives has shown moderate DPPH radical-scavenging activity, indicating that these compounds can neutralize free radicals .

Neuroprotective Effects

Given the isoquinoline structure's association with neuroprotective effects:

  • Mechanism : The compound may exert neuroprotective actions by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, related compounds have demonstrated the ability to improve cognitive function and reduce neuronal damage .

Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of DHFR
AntioxidantDPPH radical scavenging
NeuroprotectiveModulation of neurotransmitters

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